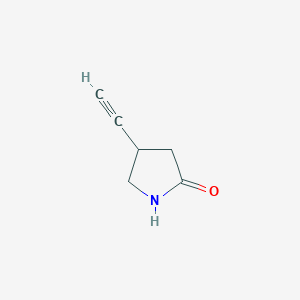
4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine
Vue d'ensemble
Description
4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine, or simply 4-FMA, is a synthetic stimulant of the amphetamine class. This compound is closely related to other amphetamines such as 4-FA, 4-FMA, and 4-FMC, and is often used as a research chemical in scientific studies. 4-FMA has been found to have similar effects to other amphetamines, and is known for its stimulant and euphoric effects.
Applications De Recherche Scientifique
4-FMA has been used in a variety of scientific research applications. It has been studied in animal models to investigate the effects of amphetamine-like drugs on learning and memory, as well as their potential for abuse. 4-FMA has also been used in studies to investigate the effects of stimulants on the cardiovascular system, as well as the effects of stimulants on the central nervous system. Additionally, 4-FMA has been used to study the effects of amphetamines on the release of neurotransmitters in the brain.
Mécanisme D'action
4-FMA has been found to act as a releasing agent of monoamines, such as dopamine, norepinephrine, and serotonin. It has also been found to act as a reuptake inhibitor of these same neurotransmitters. This means that 4-FMA increases the amount of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the post-synaptic receptors.
Biochemical and Physiological Effects
4-FMA has been found to have a variety of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as to increase the release of dopamine, norepinephrine, and serotonin in the brain. Additionally, 4-FMA has been found to increase locomotor activity and to decrease the latency to exhaustion in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-FMA in laboratory experiments is that it has been found to have similar effects to other amphetamines, such as 4-FA and 4-FMC. This makes it an ideal compound for studies investigating the effects of stimulants on the central nervous system. Additionally, 4-FMA has been found to be relatively easy to synthesize and is available in powder form, making it convenient for laboratory use. However, there are some limitations to using 4-FMA in laboratory experiments. It has been found to be less potent than other amphetamines, and it has a relatively short half-life, which means that the effects of the drug are short-lived.
Orientations Futures
There are a variety of potential future directions for research involving 4-FMA. One potential direction is to investigate the effects of 4-FMA on cognitive performance and memory. Additionally, further research could be conducted to investigate the effects of 4-FMA on the cardiovascular system, as well as the potential for abuse. Additionally, further research could be done to investigate the potential for 4-FMA to interact with other drugs, as well as to investigate the potential for 4-FMA to be used as a therapeutic agent. Finally, further research could be conducted to investigate the long-term effects of 4-FMA on the central nervous system.
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-thiophen-3-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NS/c1-13-5-8(4-9(10,11)12)7-2-3-14-6-7/h2-3,6,8,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIMIGJESISTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B1480476.png)

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)



![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)

![4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480487.png)


